Ethyl 4-bromo-3-(ethoxymethyl)benzoate
Overview
Description
Ethyl 4-bromo-3-(ethoxymethyl)benzoate is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is a benzoate ester derivative, characterized by the presence of a bromine atom at the 4-position and an ethoxymethyl group at the 3-position on the benzene ring . This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(ethoxymethyl)benzoate can be synthesized through a multi-step reaction process. One common method involves the following steps :
Starting Material: 4-Bromo-3-bromomethyl-benzoic acid ethyl ester.
Reagent: Sodium ethoxide.
Solvent: A mixture of ethanol and N,N-dimethylformamide (DMF).
Reaction Conditions: The reaction is initiated at 0°C and allowed to warm to room temperature, followed by stirring for 16 hours.
The product is then purified through chromatography on silica gel using hexanes/ethyl acetate as the eluent .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(ethoxymethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, ethanol, DMF, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 4-bromo-3-(ethoxymethyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-(ethoxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxymethyl group play crucial roles in its reactivity and binding affinity . The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, which contribute to its diverse chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-methylbenzoate: Similar structure but lacks the ethoxymethyl group.
Ethyl 4-bromo-3-(methoxymethyl)benzoate: Similar structure but has a methoxymethyl group instead of an ethoxymethyl group.
Ethyl 4-bromo-3-(hydroxymethyl)benzoate: Similar structure but has a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
Ethyl 4-bromo-3-(ethoxymethyl)benzoate is unique due to the presence of both a bromine atom and an ethoxymethyl group on the benzene ring. This combination imparts specific reactivity and properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-bromo-3-(ethoxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-15-8-10-7-9(5-6-11(10)13)12(14)16-4-2/h5-7H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIIWTIYJXDCQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(=O)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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